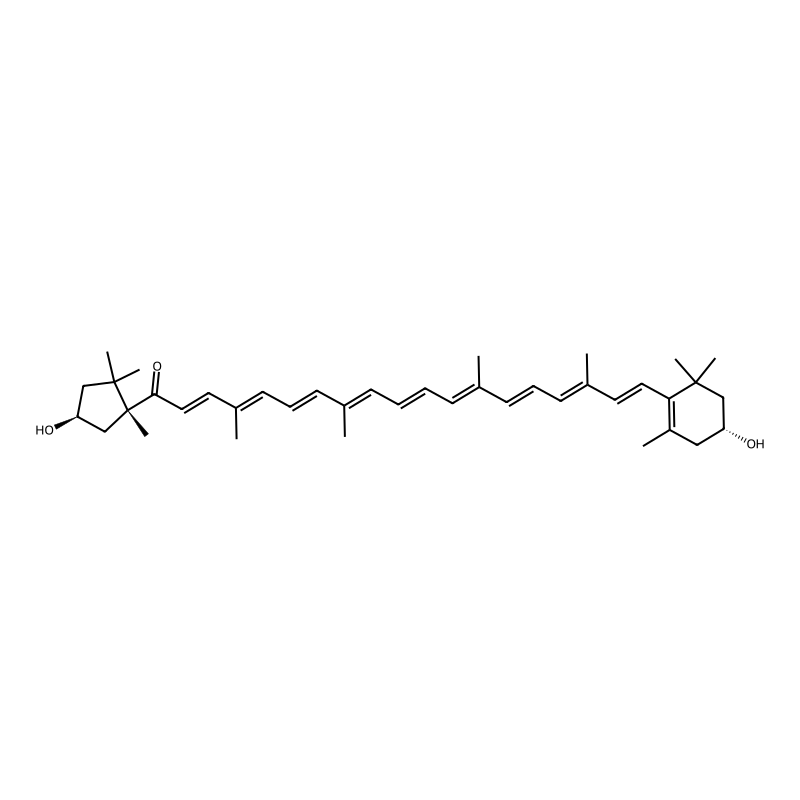

Capsanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.

Synonyms

Canonical SMILES

Isomeric SMILES

Capsanthin (CAS 465-42-9) is a primary red keto-carotenoid pigment responsible for the characteristic color of ripe paprika (Capsicum annuum) fruits, where it can constitute 30-70% of total carotenoids. Unlike hydrocarbon carotenoids such as β-carotene, capsanthin is a xanthophyll, featuring hydroxyl groups and a unique cyclopentane ring structure, which contribute to its distinct chemical properties. It is utilized commercially as a natural food colorant (E160c) and functional ingredient, valued for its potent antioxidant activity. While often supplied within a crude paprika oleoresin matrix, purified capsanthin offers distinct advantages in solubility, stability, and biological function that are critical for specific formulation and research applications.

References

- [1] Amşa, M., et al. "Red pepper (Capsicum annuum) carotenoids as a source of natural food colors: analysis and stability—a review." Journal of Food Science and Technology 53.4 (2016): 1-13.

- [2] Philip, T., & Francis, F. J. "ISOLATION AND CHEMICAL PROPERTIES OF CAPSANTHIN AND DERIVATIVES." Journal of Food Science 36.1 (1971): 96-98.

- [3] Maoka, T. "Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes." Antioxidants 9.11 (2020): 1088.

- [4] Wikipedia contributors. "Capsanthin." Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 19 Nov. 2023. Web. 24 Apr. 2024.

- [5] DDW, The Color House. "Paprika Oleoresin / Capsanthin / Capsorubin." UL Prospector.

- [6] Boon, C. S., et al. "Process for isolation of capsanthin and other carotenoids from paprika oleoresin." U.S. Patent Application No. 18/299,999.

Substituting purified capsanthin with crude paprika oleoresin or other common carotenoids like β-carotene introduces significant variability in performance and functionality. Paprika oleoresin is a complex mixture containing various carotenoids in differing ratios, along with fats and waxes, which can affect color consistency, stability, and introduce unwanted flavors. Comparators like β-carotene, while also being carotenoids, lack the specific keto- and hydroxyl-functional groups of capsanthin, leading to different polarity, antioxidant mechanisms, and biological activities. For applications requiring precise color hues, predictable stability under thermal stress, or specific bioactivities such as influencing HDL-cholesterol, the defined chemical identity of pure capsanthin is essential for reproducible outcomes.

References

- [2] Is Paprika Oleoresin The Same As Paprika? Xi'an Green Spring Technology Co., Ltd. Published December 17, 2021.

- [3] Maoka, T. "Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes." Antioxidants 9.11 (2020): 1088.

- [4] Mínguez-Mosquera, M. I., & Hornero-Méndez, D. "β-Carotene and Capsanthin Co-oxidation by Lipoxygenase. Kinetic and Thermodynamic Aspects of the Reaction." Journal of Agricultural and Food Chemistry 45.12 (1997): 4764-4768.

- [5] Aizawa, K., & Inakuma, T. "Dietary capsanthin, the main carotenoid in paprika (Capsicum annuum), alters plasma high-density lipoprotein-cholesterol levels and hepatic gene expression in rats." British Journal of Nutrition 102.12 (2009): 1760-1766.

- [6] Luo, X., et al. "Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products." Molecules 27.21 (2022): 7274.

Superior Antioxidant Activity Against Peroxyl Radicals Compared to β-Carotene

In an assay measuring the inhibition of peroxyl radical-dependent lipid peroxidation, capsanthin demonstrated significantly stronger antioxidant activity than β-carotene. The order of inhibitory strength was found to be capsorubin > capsanthin > β-carotene, highlighting the enhanced protective effect of the paprika-specific xanthophylls in preventing lipid oxidation.

| Evidence Dimension | Inhibition of peroxyl radical-dependent lipid peroxidation |

| Target Compound Data | High activity (Ranked 2nd) |

| Comparator Or Baseline | β-carotene (Ranked 5th) |

| Quantified Difference | Capsanthin exhibits qualitatively stronger inhibition of lipid peroxidation than β-carotene. |

| Conditions | Inhibition of methyl linoleate oxidation initiated by AMVN. |

For protecting lipid-rich formulations such as oils, emulsions, and processed meats from oxidative degradation, capsanthin provides a higher degree of protection than the more common β-carotene.

Enhanced Stability in Free Form Compared to β-Carotene During Co-oxidation

In a kinetic study of pigment co-oxidation by lipoxygenase, non-esterified (free) capsanthin demonstrated substantially greater stability than β-carotene. While β-carotene and esterified capsanthin were found to be the most unstable pigments, free capsanthin showed high resistance to degradation under the same oxidative conditions. This difference in stability is attributed to the higher polarity of free capsanthin.

| Evidence Dimension | Pigment stability during enzymatic co-oxidation |

| Target Compound Data | High stability |

| Comparator Or Baseline | β-carotene (Low stability, similar to esterified capsanthin) |

| Quantified Difference | Qualitatively demonstrated greater stability than β-carotene under identical oxidative stress conditions. |

| Conditions | Lipoxygenase and linoleic acid co-oxidation assay at temperatures from 15-45 °C. |

This makes purified, non-esterified capsanthin a more robust choice for formulations exposed to enzymatic or oxidative processes, ensuring better color and functional stability throughout processing and shelf life.

Greater Singlet Oxygen Quenching Activity Than β-Carotene and Zeaxanthin

Electron spin resonance (ESR) spectrometry was used to determine the quenching activity of various carotenoids against singlet oxygen (¹O₂). The results established a clear hierarchy of activity where capsanthin was more effective than both β-carotene and its isomer zeaxanthin. The order of quenching activity was determined to be: capsorubin > capsanthin > β-carotene > zeaxanthin.

| Evidence Dimension | Singlet oxygen (¹O₂) quenching activity |

| Target Compound Data | Higher activity (Ranked higher than β-carotene) |

| Comparator Or Baseline | β-carotene and Zeaxanthin (Lower activity) |

| Quantified Difference | Capsanthin demonstrates a qualitatively superior quenching effect on singlet oxygen compared to β-carotene and zeaxanthin. |

| Conditions | ESR spectrometry analysis of ¹O₂ quenching. |

For applications where protection from photodegradation or UV-induced oxidative stress is critical, such as in cosmetics or light-exposed food products, capsanthin offers more effective protection against this specific reactive oxygen species.

Improved Thermal Stability Over its Co-occurring Pigment, Capsorubin

Studies on the degradation of paprika pigments during drying and storage have shown that capsanthin is more stable than capsorubin, the other major red carotenoid in paprika. During sun and cabinet drying processes, the percentage loss of capsorubin was consistently higher than that of capsanthin, indicating capsanthin's superior ability to retain its structure and color at elevated temperatures.

| Evidence Dimension | Degradation during drying |

| Target Compound Data | Lower % loss (e.g., 6.6% and 0.57% loss in cabinet drying for two varieties) |

| Comparator Or Baseline | Capsorubin (Higher % loss, e.g., 29.1% and 41.9% loss under same conditions) |

| Quantified Difference | Capsorubin degradation was 4 to 73 times higher than capsanthin degradation during cabinet drying, depending on the pepper variety. |

| Conditions | Cabinet drying of Capsicum annuum varieties. |

When formulating products that undergo heat treatment like baking, pasteurization, or extrusion, selecting purified capsanthin over a mixed oleoresin ensures greater color retention and product consistency.

High-Stability Natural Red Colorant in Thermally Processed Foods

Due to its superior thermal stability compared to its co-occurring pigment capsorubin, purified capsanthin is the preferred choice for providing a consistent red hue in products subjected to heat, such as baked goods, sauces, processed meats, and retorted meals. Its use minimizes color degradation during manufacturing, leading to a more vibrant and stable final product color.

Functional Ingredient for Lipid-Based Nutraceuticals and Foods

Capsanthin's potent ability to inhibit lipid peroxidation more effectively than β-carotene makes it a high-value functional ingredient for protecting oils, dressings, and encapsulated supplements from oxidative rancidity. This extends product shelf-life and preserves the quality of lipid-soluble nutrients.

Protective Agent in Light-Exposed Cosmetics and Skincare

With its enhanced capacity for quenching singlet oxygen compared to β-carotene and zeaxanthin, capsanthin is well-suited for use in topical formulations designed to protect skin from photo-oxidative damage. Its inclusion can help stabilize the formulation and may offer protective benefits against environmental stressors.

Standard for In-Vitro and In-Vivo Biological Research

The demonstrated stability of non-esterified capsanthin during enzymatic oxidation makes it a reliable standard for research into carotenoid metabolism, antioxidant mechanisms, and bioavailability. Using purified capsanthin instead of a crude extract eliminates confounding variables from other carotenoids and lipids, ensuring reproducible and accurate experimental results.

References

- [1] Orobiyi, A., et al. "Effect of Drying Methods on Carotenoids and Colour Characteristics of two Varieties of Pepper (Capsicum annuum)." International Journal of Food Science and Technology 56.1 (2021): 1-8.

- [2] Maoka, T. "Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes." Antioxidants 9.11 (2020): 1088.

- [3] Nishino, A., Yasui, H., & Maoka, T. "Reaction of Paprika Carotenoids, Capsanthin and Capsorubin, with Reactive Oxygen Species." Journal of Agricultural and Food Chemistry 64.27 (2016): 5579-5586.

- [4] Mínguez-Mosquera, M. I., & Hornero-Méndez, D. "β-Carotene and Capsanthin Co-oxidation by Lipoxygenase. Kinetic and Thermodynamic Aspects of the Reaction." Journal of Agricultural and Food Chemistry 45.12 (1997): 4764-4768.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

In a /study/ involving the single ingestion of paprika juice (equivalent to 34.2 umol capsanthin) by the same men, the plasma concentration of capsanthin ranged from 0.10 to 0.29 umol/L at 8 hr after ingestion. In contrast, the elevation of the plasma concentration of an acyclic hydrocarbon carotenoid, lycopene, by a single ingestion of tomato soup (equivalent to 186.3 mmol lycopene) in the same subjects was minimal (0.02-0.06 mmol/L). The areas under the plasma concentration-time curves for capsanthin between 0 and 74 hr and for lycopene between 0 and 72 hr were 4.68 +/- 1.22 and 0.81 +/- 0.17 (umol.hr)/L, respectively. The half-lives were calculated to be 20.1 +/- 1.3 hr for capsanthin and 222 +/- 15 hr for lycopene. It was concluded that the clearance of capsanthin is much faster than that of lycopene, although capsanthin is transported into plasma lipoproteins in larger amounts.

The bioavailability of carotenoids from a paprika oleoresin (zeaxanthin, beta- cryptoxanthin, beta-carotene, capsanthin, capsorubin) was assessed in humans. After overnight fasting, nine volunteers ingested a single dose of a paprika oleoresin containing 6.4 mg zeaxanthin, 4.2 mg beta-cryptoxanthin, 6.2 mg beta-carotene, 35.0 mg capsanthin and 2.0 mg capsorubin. At different time points, the carotenoid pattern in the chylomicron fraction of whole blood was analyzed to evaluate carotenoid absorption. From the major carotenoids present in the paprika oleoresin, only zeaxanthin, beta-cryptoxanthin and beta-carotene were detectable in measurable amounts. Although the xanthophylls in paprika oleoresin were mainly present as mono- or diesters, only free zeaxanthin and beta-cryptoxanthin were found. The bioavailability of the pepper-specific carotenoids capsanthin and capsorubin from paprika oleoresin was found to be very low.

Metabolism Metabolites

Later steps of carotenoid biosynthesis catalyzed by cyclase enzymes involve the formation of alpha, beta, and kappa-rings. Examination of the primary structure of lycopene beta-cyclase revealed 55% identity with that of antheraxanthin kappa-cyclase. Recombinant lycopene beta-cyclase afforded only beta-carotene, while recombinant antheraxanthin kappa-cyclase catalyzed the formation of beta-carotene from lycopene as well as the conversion of antheraxanthin into the kappa-carotenoid capsanthin. Since the formation of beta- and kappa-rings involves a transient carotenoid carbocation, this suggests that both cyclases initiate and/or neutralize the incipient carbocation by similar mechanisms. Several amine derivatives protonated at physiological pH were used to examine the molecular basis of this phenomenon. The beta-and kappa-cyclases displayed similar inhibition patterns. Affinity or photoaffinity labeling using p-dimethylamino-benzenediazonium fluoroborate, N,N-dimethyl-2-phenylaziridinium, and nicotine irreversibly inactivated both cyclase enzymes. Photoaffinity labeling using [H(3)]nicotine followed by radiosequence analysis and site-directed mutagenesis revealed the existence of two cyclase domains characterized by the presence of reactive aromatic and carboxylic amino acid residues. /Investigators/ propose that these residues represent the "negative point charges" involved in the coordination of the incipient carotenoid carbocations.

Wikipedia

Azilsartan

Biological Half Life

Use Classification

Methods of Manufacturing

Dates

2: Chen J, Zhang X, Zhang Y, Wang W, Li S, Wang Y, Hu M, Liu L, Bi H. Understanding the Capsanthin Tails in Regulating the Hydrophilic-Lipophilic Balance of Carbon Dots for a Rapid Crossing Cell Membrane. Langmuir. 2017 Oct 3;33(39):10259-10270. doi: 10.1021/acs.langmuir.7b01992. Epub 2017 Sep 19. PubMed PMID: 28874049.

3: Jo SJ, Kim JW, Choi HO, Kim JH, Kim HJ, Woo SH, Han BH. Capsanthin Inhibits both Adipogenesis in 3T3-L1 Preadipocytes and Weight Gain in High-Fat Diet-Induced Obese Mice. Biomol Ther (Seoul). 2017 May 1;25(3):329-336. doi: 10.4062/biomolther.2017.048. PubMed PMID: 28449555; PubMed Central PMCID: PMC5424644.

4: Nishino A, Yasui H, Maoka T. Reaction of Paprika Carotenoids, Capsanthin and Capsorubin, with Reactive Oxygen Species. J Agric Food Chem. 2016 Jun 15;64(23):4786-92. doi: 10.1021/acs.jafc.6b01706. Epub 2016 Jun 3. PubMed PMID: 27229653.

Explore Compound Types

CH3-CClF2

C2H3ClF2